trans-p-Mentha-1(7),8-dien-2-yl acetate
Description
Structure
3D Structure
Properties
CAS No. |
20777-52-0 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[(1S,5R)-2-methylidene-5-prop-1-en-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h11-12H,1,3,5-7H2,2,4H3/t11-,12+/m1/s1 |
InChI Key |
CCLNPVCMIJDJLR-NEPJUHHUSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CCC(=C)[C@H](C1)OC(=O)C |
Canonical SMILES |
CC(=C)C1CCC(=C)C(C1)OC(=O)C |
Origin of Product |
United States |
Natural Occurrence and Distribution of Trans P Mentha 1 7 ,8 Dien 2 Yl Acetate
Botanical Sources and Essential Oil Profiles
The identification of trans-p-Mentha-1(7),8-dien-2-yl acetate (B1210297) and its corresponding alcohol, p-mentha-1(7),8-dien-2-ol, has been documented in a range of aromatic plants. The concentration and specific isomers of these compounds can vary significantly, contributing to the unique chemical fingerprint of each plant's essential oil.
Presence in Cymbopogon Species Essential Oils
Several species within the Cymbopogon genus, commonly known as lemongrasses, are recognized for their complex essential oil compositions, which include p-menthane (B155814) derivatives. Research has identified the alcohol precursor of the target compound in various Cymbopogon species.
For instance, the essential oil of Cymbopogon giganteus is characterized by the presence of both cis- and trans-p-1(7),8-menthadien-2-ol, with concentrations of 22.3% for the trans-isomer and 19.9% for the cis-isomer. researchgate.net Similarly, a study on Cymbopogon martini var. sofia, also known as ginger-grass, revealed the presence of (E)-p-mentha-1(7),8-dien-2-ol at 18.1% and (Z)-p-mentha-1(7),8-dien-2-ol at 17.4% in its essential oil. researchgate.netnih.gov Another investigation into the essential oil from the flowers of Cymbopogon densiflorus identified trans-p-mentha-1(7),8-dien-2-ol at a concentration of 18% and its cis-isomer at 26%. researchgate.net
Table 1: Occurrence of p-Mentha-1(7),8-dien-2-ol Isomers in Cymbopogon Species
| Botanical Source | Compound | Concentration (%) |
|---|---|---|
| Cymbopogon giganteus | trans-p-1(7),8-menthadien-2-ol | 22.3 |
| cis-p-1(7),8-menthadien-2-ol | 19.9 | |
| Cymbopogon martini var. sofia | (E)-p-mentha-1(7),8-dien-2-ol | 18.1 |
| (Z)-p-mentha-1(7),8-dien-2-ol | 17.4 | |
| Cymbopogon densiflorus (flowers) | trans-p-mentha-1(7),8-dien-2-ol | 18 |
| cis-p-mentha-1(7),8-dien-2-ol | 26 |
Occurrence in Eucalyptus Species Volatiles
While the essential oils of many Eucalyptus species are well-known for their high content of 1,8-cineole (eucalyptol), detailed compositional analyses are extensive. At present, specific data confirming the presence of trans-p-Mentha-1(7),8-dien-2-yl acetate in the volatiles of Eucalyptus species is not prominently documented in available research. Further targeted phytochemical investigations would be necessary to ascertain its occurrence in this genus.
Identification in Elyonurus hensii Phytochemistry
The essential oil of Elyonurus hensii, a type of grass, has been a subject of phytochemical studies which have identified various p-menthane derivatives. The aerial parts of the plant are particularly rich in isomers of p-menthadienol.
Analysis of the essential oil from the leaves and flower tips of Elyonurus hensii has shown the presence of both cis- and trans-p-mentha-1(7),8-dien-2-ol, with concentrations of approximately 13% and 16% respectively. brieflands.com These compounds are considered to be characteristic of the essential oil derived from the aerial parts of this plant. brieflands.com
**Table 2: Concentration of p-Mentha-1(7),8-dien-2-ol Isomers in *Elyonurus hensii***
| Plant Part | Compound | Concentration (%) |
|---|---|---|
| Leaves and Flower Tips | cis-p-mentha-1(7),8-dien-2-ol | ~13 |
| trans-p-mentha-1(7),8-dien-2-ol | ~16 |
Detection in Myrothamnus moschatus Essential Oil Polymorphism
The 'resurrection plant', Myrothamnus moschatus, exhibits significant chemical diversity, with different populations of the plant displaying distinct essential oil profiles, a phenomenon known as polymorphism. One of the identified chemotypes of this species is characterized by a high concentration of specific p-menthane derivatives.
In this particular chemotype, both cis- and trans-p-mentha-1(7),8-dien-2-ol have been identified as major constituents of the essential oil. nih.govresearchgate.net This indicates that while not present in all populations, these compounds are significant components of the volatile profile in certain geographical variants of Myrothamnus moschatus.
Identification in Quercus infectoria Extracts
The galls of the Quercus infectoria tree, also known as Aleppo oak, are a rich source of tannins, gallic acid, and ellagic acid. wikipedia.orgnih.gov These galls have a long history of use in traditional medicine and other applications.
While extensive phytochemical analysis has been conducted on Quercus infectoria gall extracts, the available literature does not indicate the presence of this compound. brieflands.comwikipedia.orgaip.orgmdpi.com The chemical profile of these galls is dominated by phenolic compounds, and the characteristic monoterpenes and their esters, such as the subject of this article, have not been identified as constituents.
Presence in Citrus Species Volatile Compounds
While direct quantitative data for this compound in a wide range of Citrus species is limited in publicly available research, its corresponding alcohol, trans-p-mentha-1(7),8-dien-2-ol, has been identified as a volatile component in the essential oils of Citrus limon and Citrus sinensis. preprints.org The presence of the precursor alcohol strongly suggests the potential for the formation of its acetate ester within these species. The conversion of terpene alcohols to their acetate esters is a common biosynthetic process in plants.
A recent 2024 study utilizing gas chromatography-mass spectrometry (GC-MS) identified trans-p-mentha-1(7),8-dien-2-ol as one of the discriminating compounds between the essential oils of C. limon and C. sinensis, indicating its significance in the chemical profile of these fruits. preprints.org
Factors Influencing Natural Abundance and Chemotype Variation
The concentration of essential oil components in plants, including this compound and its precursors, is not static. It is influenced by a combination of genetic and environmental factors, leading to variations in the chemical profile, or chemotype, of the plant.
The genetic makeup of a Citrus species is a primary determinant of its essential oil composition. nih.gov However, environmental conditions can significantly modulate the expression of the genetic potential.
One study on Elyonurus hensii, a different plant species, demonstrated a notable shift in the biosynthesis of p-menthadienol isomers in response to water stress. During dry periods, the concentrations of cis- and trans-p-mentha-1(7),8-dien-2-ol were found to be higher. This suggests that environmental stressors such as drought could potentially lead to an increased abundance of the precursor alcohol for this compound in plants where this biosynthetic pathway is active. While this study was not conducted on Citrus, it provides a valuable model for understanding how environmental factors can influence the production of this specific group of compounds.
The table below summarizes the key compounds identified in a study of three Citrus species, including the precursor to the target compound of this article.
| Compound | Citrus limon (% area) | Citrus sinensis (% area) | Citrus hystrix (% area) |
| D-Limonene | 36.41 | 27.86 | - |
| α-Terpineol | Present | Present | - |
| Caryophyllene | Present | Present | - |
| (+)-3-Carene | Present | Present | - |
| β-Pinene | Present | Present | - |
| (-)-Spathulenol | Present | Present | - |
| trans-p-Mentha-1(7),8-dien-2-ol | Present | Present | - |
| trans-Verbenol | Present | Present | - |
| Isopulegol | - | - | 15.95 |
| Data from a 2024 study on Citrus essential oils. Note: "Present" indicates the compound was identified as a discriminating factor, but specific percentage areas were not provided for all. A hyphen (-) indicates the compound was not listed as a major or discriminating component in that species. preprints.org |
Chemometric analysis, which involves the use of statistical and mathematical methods to analyze chemical data, is a powerful tool for differentiating the phytochemical profiles of closely related species or varieties. Techniques such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) can identify the specific volatile compounds that contribute most to the differences between samples. preprints.org
A 2024 study successfully used PCA and HCA to categorize the essential oils of C. limon, C. sinensis, and C. hystrix. preprints.org This analysis revealed that trans-p-mentha-1(7),8-dien-2-ol, the precursor to this compound, was one of the key discriminating compounds that allowed for the separation of C. limon and C. sinensis from C. hystrix. preprints.org This finding underscores the importance of this specific p-menthane derivative in the characteristic aroma profile of these citrus species. The analysis demonstrated a close relationship between the phytochemical profiles of C. limon and C. sinensis, with both being distinct from C. hystrix. preprints.org
The use of such chemometric approaches is essential for understanding the subtle variations in essential oil composition that can be influenced by both genetic and environmental factors, ultimately impacting the presence and concentration of compounds like this compound.
Biosynthetic Pathways and Metabolic Transformations of P Mentha 1 7 ,8 Dien 2 Yl Acetate
General Principles of Monoterpenoid Biosynthesis
Monoterpenoids are a class of C10 isoprenoids, all of which originate from the universal five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.net There are two primary pathways for the synthesis of IPP and DMAPP in nature:
The Mevalonate (MVA) Pathway: Predominantly active in the cytoplasm of eukaryotes, this pathway begins with the condensation of three molecules of acetyl-CoA to eventually form IPP. researchgate.netnih.gov
The Methylerythritol Phosphate (MEP) Pathway: Typically found in prokaryotes and the plastids of plants, this pathway starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce the C5 precursors. researchgate.netresearchgate.net
In plants, monoterpene biosynthesis primarily occurs in the plastids, utilizing IPP and DMAPP generated via the MEP pathway. researchgate.netnih.gov The enzyme isopentenyl diphosphate isomerase (IPPI) interconverts IPP and DMAPP, ensuring a supply of both units. nih.gov The crucial first committed step in monoterpene synthesis is the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP, a reaction catalyzed by geranyl diphosphate synthase (GPPS). This reaction yields geranyl diphosphate (GPP), the universal C10 precursor for all monoterpenes and monoterpenoids. nih.govnih.govresearchgate.net
From GPP, the immense diversity of monoterpenoid structures is generated, primarily through the action of a large family of enzymes known as monoterpene synthases (MTS). These enzymes catalyze the ionization of the diphosphate group from GPP, creating a transient geranyl carbocation. researchgate.net This highly reactive intermediate is then guided by the enzyme's active site to undergo a series of complex cyclizations, rearrangements, and proton eliminations to form a specific cyclic or acyclic olefin. researchgate.netwikipedia.org Subsequent modifications, such as hydroxylation, oxidation, reduction, and acylation, are carried out by other enzyme classes (e.g., cytochromes P450, dehydrogenases, and acyltransferases) to produce the final functionalized monoterpenoids. researchgate.netnih.gov
Proposed Enzymatic and Non-Enzymatic Steps in the Formation of p-Mentha-1(7),8-dien-2-yl acetate (B1210297) and Related Structures
The specific biosynthetic pathway leading to trans-p-Mentha-1(7),8-dien-2-yl acetate has not been fully elucidated in the scientific literature. However, a plausible pathway can be proposed based on well-characterized enzymatic reactions involved in the biosynthesis of structurally similar p-menthane (B155814) monoterpenoids, such as carveol (B46549) and carvone (B1668592). researchgate.netnih.govresearchgate.net
The pathway likely proceeds through the following key steps:
Cyclization of Geranyl Diphosphate (GPP): The initial step is the conversion of the linear precursor GPP into a cyclic p-menthane skeleton. While limonene (B3431351) is a common intermediate in many p-menthane pathways, the formation of the precursor alcohol, trans-p-mentha-1(7),8-dien-2-ol (also known as trans-isocarveol), may proceed via the cyclization of GPP to a specific carbocation intermediate that, upon quenching with water, yields the isocarveol structure directly. This would be catalyzed by a hypothetical "isocarveol synthase."
Alternative Formation via Limonene: An alternative, though less direct, route could involve limonene as an intermediate. Limonene is formed from GPP by the enzyme limonene synthase. nih.govnih.gov Subsequent enzymatic steps would be required to isomerize the endocyclic double bond of limonene to the exocyclic position found in isocarveol, followed by hydroxylation.
Hydroxylation to form trans-p-Mentha-1(7),8-dien-2-ol: The introduction of a hydroxyl group at the C-2 position is a critical step. In analogous pathways, such as the conversion of limonene to carveol, this allylic hydroxylation is catalyzed by a cytochrome P450 monooxygenase, specifically limonene-6-hydroxylase. researchgate.netnih.gov It is highly probable that a similar regio- and stereospecific cytochrome P450 enzyme is responsible for the hydroxylation that forms trans-p-mentha-1(7),8-dien-2-ol.
Acetylation to form the Final Ester: The final step is the esterification of the hydroxyl group of trans-p-mentha-1(7),8-dien-2-ol with an acetyl group. This reaction is typically catalyzed by an acyltransferase, which uses acetyl-CoA as the acetyl donor. Enzymatic synthesis of acetate esters is a well-known process, often mediated by lipases or specific acetyltransferases, which catalyze the transfer of the acetyl group to the alcohol, forming the final product, this compound. mdpi.comnih.gov
This proposed pathway highlights the central role of terpene synthases, cytochrome P450 hydroxylases, and acyltransferases in generating the structural diversity observed in p-menthane monoterpenoids.
Interconversion and Relationship to Other p-Menthane Derivatives
The metabolic fate of this compound is intertwined with the metabolism of other p-menthane derivatives. The compound itself is not inert and can undergo further enzymatic transformations.
Hydrolysis: A primary metabolic reaction is likely the hydrolysis of the acetate ester bond, catalyzed by esterase enzymes, to release the parent alcohol, trans-p-mentha-1(7),8-dien-2-ol, and acetic acid. This is a reversible reaction in principle, but in a physiological context, it often serves to de-esterify compounds.
Relationship to Limonene: As a p-menthane derivative, its biosynthesis is fundamentally linked to limonene, one of the most common cyclic monoterpenes. wikipedia.org Limonene itself is a metabolic hub, serving as the precursor for carveol, carvone, and perillyl alcohol through various hydroxylation and oxidation reactions. researchgate.netmdpi.com While the direct conversion of isocarveol to these compounds is not established, they share a common ancestral precursor in GPP and often co-occur in plant essential oils.
Oxidation and Rearrangement: The parent alcohol, trans-p-mentha-1(7),8-dien-2-ol, could be a substrate for further oxidation. For instance, dehydrogenases could oxidize the secondary alcohol to the corresponding ketone, analogous to the oxidation of trans-carveol to carvone by carveol dehydrogenase. nih.govresearchgate.net Furthermore, under certain conditions, such as changes in pH or heat, the double bonds in the p-menthane ring can isomerize. Limonene, for example, can isomerize to the conjugated diene α-terpinene. wikipedia.org Similar non-enzymatic or enzymatic rearrangements could potentially occur with the p-mentha-1(7),8-diene skeleton.
The metabolism of p-menthane monoterpenoids is a complex web of interconnected pathways where compounds are synthesized, interconverted, and degraded, controlled by a suite of specific enzymes that dictate the final profile of accumulated natural products. researchgate.netmdpi.com
Synthetic Methodologies for Trans P Mentha 1 7 ,8 Dien 2 Yl Acetate and Its Stereoisomers
Chemoenzymatic and Biocatalytic Synthesis Routes
Chemoenzymatic and biocatalytic methods offer sustainable and highly selective pathways for the synthesis of terpene esters like trans-p-Mentha-1(7),8-dien-2-yl acetate (B1210297). These approaches primarily utilize lipases for their ability to catalyze acylation and transesterification reactions with high regio- and enantioselectivity under mild conditions.
The direct enzymatic acylation of the precursor alcohol, trans-p-mentha-1(7),8-dien-2-ol (also known as trans-isocarveol), is a key strategy. While specific literature on the enzymatic acylation of this exact substrate is limited, extensive research on analogous terpene alcohols provides a strong basis for this approach. For instance, lipases from Candida antarctica (immobilized as Novozym 435) and Pseudomonas fluorescens have demonstrated high efficiency in the synthesis of primary terpenyl acetates like geranyl acetate and citronellyl acetate. acs.orgjst.go.jp In these reactions, vinyl acetate is often employed as an effective acyl donor, driving the reaction forward due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde. jst.go.jp
The synthesis of terpinyl acetate from α-terpineol and acetic anhydride (B1165640) has been successfully achieved using Candida rugosa lipase (B570770), with yields reaching up to 95.1% in supercritical carbon dioxide, highlighting the potential for environmentally benign solvent systems. nih.govnih.gov The reaction kinetics often follow a Ping-Pong Bi-Bi mechanism, which can sometimes be affected by substrate inhibition at high concentrations of the acyl donor. jst.go.jpnih.gov
Deep eutectic solvents (DES), formed by mixing components such as menthol (B31143) and fatty acids, have emerged as novel green reaction media for lipase-catalyzed acylations. researchgate.net These solvents can enhance enzyme stability and substrate solubility, offering a promising alternative to traditional organic solvents for the synthesis of p-menthane-based esters.
The following table summarizes common lipases and reaction conditions used in the biocatalytic synthesis of terpene acetates, which are applicable to the synthesis of trans-p-Mentha-1(7),8-dien-2-yl acetate.
| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Yield (%) | Reference |
| Candida antarctica (SP435) | Triacetin | n-Hexane | 30-40 | >96 | acs.org |
| Pseudomonas fluorescens | Vinyl acetate | Solvent-free | 30 | >99 | jst.go.jp |
| Candida rugosa | Acetic anhydride | Supercritical CO₂ with n-heptane | 50 | 95.1 | nih.gov |
| Amano PS | Vinyl acetate | Hexane | - | High | mdpi.com |
Stereoselective and Enantioselective Approaches to p-Menthane (B155814) Derivatives
The synthesis of specific stereoisomers of p-menthane derivatives is crucial, as the biological activity and sensory properties are often dependent on the compound's stereochemistry. Stereoselective and enantioselective approaches are therefore central to the synthesis of compounds like this compound.
A key strategy involves the stereoselective synthesis of precursor alcohols. For example, the regio- and stereoselective conversion of (+)-limonene oxide to (+)-p-mentha-2,8-diene-1-ol has been achieved through a process involving reaction with an amine in the presence of a Lewis acid. google.com This approach allows for the controlled opening of the epoxide ring to yield a specific diastereomer.
Enzymatic kinetic resolution (EKR) is a powerful tool for obtaining enantiomerically pure alcohols and their corresponding acetates. mdpi.com Lipases are widely used for the selective acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This method has been successfully applied to a wide range of secondary alcohols, including those with structures analogous to p-menthadienols. mdpi.com For instance, lipase PS-mediated acetylation is a common method for resolving allylic alcohols. mdpi.com
Another approach involves the use of chiral auxiliaries derived from the chiral pool. Menthol itself is a well-known chiral auxiliary used in asymmetric synthesis. mdpi.com While not directly used for the synthesis of the target acetate, this principle underscores the utility of chiral monoterpenes in controlling stereochemistry.
Organocatalysis has also emerged as a powerful tool for the stereoselective synthesis of functionalized cyclohexanones, which can serve as precursors to p-menthane derivatives. For example, proline-catalyzed Robinson annulation reactions starting from R-(−)-carvone can be used to construct chiral decalone systems. mdpi.com
Total Synthesis Strategies for Analogs of p-Mentha-1(7),8-dien-2-yl acetate
The total synthesis of analogs of this compound often starts from readily available and naturally occurring monoterpenes like limonene (B3431351) and carvone (B1668592). These syntheses provide access to a wide range of structurally related compounds for further investigation.
Starting from (R)-(+)-limonene, a multi-step synthesis can yield p-mentha-2,8-dien-1-ol. nih.gov This process typically involves epoxidation of the endocyclic double bond with an agent like m-chloroperoxybenzoic acid (m-CPBA), followed by regioselective opening of the epoxide. Further chemical transformations can then lead to the desired diene alcohol. nih.gov
(R)-(−)-carvone is another versatile starting material. mdpi.com A sequence of reactions, including conjugate addition and Robinson annulation, can be employed to synthesize functionalized decalin systems, which are structurally related to the p-menthane skeleton. mdpi.com The diastereoselective synthesis of 7,8-carvone epoxides has been achieved using organocatalysis, providing access to enantiopure epoxide intermediates that can be further elaborated.
The following table provides an overview of synthetic strategies for key analogs of p-Mentha-1(7),8-dien-2-yl acetate.
| Starting Material | Key Reactions | Product Analog | Reference |
| (+)-Limonene | Epoxidation, Epoxide opening | (+)-p-Mentha-2,8-diene-1-ol | google.comnih.gov |
| (R)-(−)-Carvone | Conjugate addition, Robinson annulation | Functionalized decalones | mdpi.com |
| (±)-Citronellal | Cyclization-hydration over acid catalysts | p-Menthane-3,8-diol (B45773) | researchgate.net |
Development as a Synthetic Intermediate for Complex Organic Compounds
Derivatives of the p-menthane skeleton, including those closely related to this compound, are valuable synthetic intermediates for the construction of more complex organic compounds, particularly other terpenoids and cannabinoids.
One of the most notable applications is the use of (+)-p-mentha-2,8-diene-1-ol as a key intermediate in the synthesis of Δ⁹-tetrahydrocannabinol (THC), the principal psychoactive constituent of cannabis. google.com The synthesis involves the condensation of (+)-p-mentha-2,8-diene-1-ol with olivetol (B132274) in the presence of a Lewis acid catalyst. This reaction forms the characteristic tricyclic core of the cannabinoid structure. The stereochemistry of the starting p-menthadienol is crucial for obtaining the desired stereoisomer of THC.
Similarly, p-menth-2-ene-1,8-diol is a key intermediate for the preparation of cannabidiol (B1668261) (CBD). researchgate.net A manufacturing-scale process for this intermediate has been developed, which involves olefin migration/epoxidation and subsequent hydrolytic epoxide opening. researchgate.net
The utility of p-menthane derivatives as chiral building blocks extends beyond cannabinoid synthesis. Their inherent chirality and functional group handles make them attractive starting points for the enantioselective total synthesis of a variety of natural products. nih.gov For example, they can be used to introduce specific stereocenters and ring systems found in other classes of bioactive molecules.
The following table lists complex organic compounds synthesized using p-menthane derivatives as intermediates.
| p-Menthane Intermediate | Complex Compound Synthesized | Reference |
| (+)-p-Mentha-2,8-diene-1-ol | Δ⁹-Tetrahydrocannabinol (THC) | google.com |
| p-Menth-2-ene-1,8-diol | Cannabidiol (CBD) | researchgate.net |
Structural Elucidation and Analytical Characterization of P Mentha 1 7 ,8 Dien 2 Yl Acetate
Advanced Spectroscopic Techniques for Structure Confirmation
Spectroscopic methods provide detailed information about the molecular framework and functional groups present in trans-p-Mentha-1(7),8-dien-2-yl acetate (B1210297).
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like trans-p-Mentha-1(7),8-dien-2-yl acetate. In a typical analysis, the compound is separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected.
The mass spectrum of a compound is a unique fingerprint determined by its molecular structure. For this compound (molar mass: 194.27 g/mol ), the electron ionization (EI) mass spectrum is characterized by a molecular ion peak (M+) at m/z 194. nist.gov The fragmentation pattern is dictated by the molecule's functional groups—an ester and two double bonds. Key fragmentation pathways include the loss of the acetyl group and acetic acid, which are characteristic of acetate esters.
A plausible fragmentation pattern is detailed below:
Loss of acetic acid (CH₃COOH, 60 Da): A significant fragmentation pathway for acetate esters is the cleavage of the C-O bond and subsequent hydrogen rearrangement, leading to a prominent peak at m/z 134 (M-60). This fragment corresponds to the p-menthatriene cation.
Loss of the acetyl radical (•COCH₃, 43 Da): Cleavage can result in the loss of the acetyl radical, although this may be less favorable than the loss of acetic acid.
Base Peak: The base peak, which is the most intense peak in the spectrum, for the parent alcohol, p-mentha-1(7),8-dien-2-ol, is often at m/z 94. nist.gov It is expected that the acetate ester will also show significant ions in this region after initial fragmentation.
The NIST WebBook confirms the availability of mass spectrum data for p-mentha-1,8-dien-7-yl acetate, a closely related isomer, which serves as a reference for its structural class. nist.gov
Table 1: Predicted Key Mass Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Identity | Interpretation |
| 194 | [C₁₂H₁₈O₂]⁺ | Molecular Ion (M⁺) |
| 134 | [C₁₀H₁₄]⁺ | Loss of acetic acid (M - 60) |
| 119 | [C₉H₁₁]⁺ | Further fragmentation of the m/z 134 ion |
| 94 | [C₇H₁₀]⁺ | Common fragment in p-menthane (B155814) terpenes |
| 43 | [C₂H₃O]⁺ | Acetyl cation |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments.
Vinyl Protons: Signals for the exocyclic methylene (B1212753) protons (=CH₂) at the C7 position and the isopropenyl group's terminal methylene protons (=CH₂) at C8 would appear in the olefinic region (~4.7-5.0 ppm).
Proton at C2: The proton attached to the carbon bearing the acetate group (H-2) would be shifted downfield due to the deshielding effect of the oxygen atom, likely appearing around 5.0-5.5 ppm.
Methyl Protons: The spectrum would show singlets for the methyl protons of the acetate group (~2.0 ppm) and the isopropenyl methyl group (~1.7 ppm).
Aliphatic Protons: The remaining cyclohexyl ring protons would produce complex multiplets in the aliphatic region (~1.2-2.5 ppm).
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.
Carbonyl Carbon: The carbonyl carbon of the acetate group would be the most downfield signal, typically around 170 ppm.
Olefinic Carbons: Four signals would be expected in the olefinic region (100-150 ppm), corresponding to the two C=C double bonds (C1=C7 and C8=C9).
Oxygenated Carbon: The C2 carbon, bonded to the acetate group, would appear around 70-80 ppm.
Aliphatic and Methyl Carbons: The remaining cyclohexyl and methyl carbons would resonate in the upfield region of the spectrum.
The precise chemical shifts and coupling constants, particularly for the protons on the cyclohexane (B81311) ring (H-2 and H-5), would be critical for confirming the trans stereochemistry of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ) Range (ppm) |
| C=O (acetate) | 169-172 |
| C1 | 145-150 |
| C2 | 70-75 |
| C3 | 25-35 |
| C4 | 35-45 |
| C5 | 30-40 |
| C6 | 20-30 |
| C7 (=CH₂) | 108-112 |
| C8 (=C) | 140-145 |
| C9 (=CH₂) | 110-115 |
| C10 (CH₃) | 20-25 |
| CH₃ (acetate) | 20-22 |
Application of Retention Indices in Conjunction with Mass Spectrometry for Isomer Differentiation
While MS provides fragmentation data, mass spectra of isomers are often very similar. Therefore, relying on MS alone for identification can be ambiguous. Gas chromatographic retention indices (RI), such as the Kovats Retention Index, provide an additional, independent parameter that is highly reproducible and dependent on the analyte's structure and its interaction with the GC stationary phase.
The retention index converts the retention time of a compound to a value that is normalized relative to the retention times of adjacent n-alkanes. This value is less susceptible to variations in chromatographic conditions (e.g., temperature ramp, flow rate) than the absolute retention time. For closely related isomers, even small differences in structure, such as the cis/trans orientation of substituents, lead to measurable differences in their retention indices.
Table 3: Reported Kovats Retention Indices for Related p-Menthane Isomers
| Compound | Stationary Phase | Retention Index (RI) |
| trans-p-Mentha-1(7),8-dien-2-ol | Non-polar (e.g., HP-5) | ~1185 |
| cis-p-Mentha-1(7),8-dien-2-ol | Non-polar (e.g., HP-5) | ~1165-1175 |
| p-Mentha-1,8-dien-7-yl acetate | Polar (e.g., DB-WAX) | ~1645 |
Note: Data is compiled from related compounds to illustrate the principle. Specific RI for this compound may vary slightly based on exact GC conditions. nist.gov
Methodological Challenges in Isomer Analysis
The analysis of p-menthane derivatives, including this compound, is fraught with methodological challenges primarily due to the existence of numerous isomers. ncats.io These isomers often possess very similar physicochemical properties, making their separation and individual characterization a complex task.
The primary challenges include:
Co-elution in Chromatography: Positional isomers (e.g., where the double bonds or functional groups are in different locations on the p-menthane skeleton) and stereoisomers (cis/trans) can have very similar boiling points and polarities. This often leads to incomplete separation (co-elution) on standard GC columns, where two or more isomers emerge from the column as a single peak.
Identical Mass Spectra: As mentioned, many isomers yield nearly identical mass spectra under electron ionization because they break apart into the same fragments. This makes MS alone insufficient for distinguishing between them. For example, the mass spectra of cis- and this compound are expected to be virtually indistinguishable.
Structural Rearrangements: The high-energy conditions within a GC injector port or a mass spectrometer's ion source can sometimes induce thermal degradation or molecular rearrangements. This can alter the compound before detection, leading to misidentification or the appearance of artifact peaks in the chromatogram.
Addressing these challenges requires a multi-faceted analytical approach. The use of high-resolution capillary GC columns with various stationary phase polarities is essential to maximize chromatographic separation. Furthermore, the stringent use of retention indices as a confirmation tool alongside mass spectral data is critical for reliable isomer differentiation. In particularly difficult cases, preparative chromatography may be needed to isolate pure isomers for individual analysis by techniques like NMR.
Biological Activities of Trans P Mentha 1 7 ,8 Dien 2 Yl Acetate: Mechanistic and Predictive Studies
Computational Predictions of Biological Potential (In Silico Models)
In silico modeling represents a powerful, preliminary step in drug discovery, allowing for the prediction of a compound's biological potential through computational means. These models can forecast pharmacokinetic properties, toxicity, and binding affinity to various biological targets. For p-menthane (B155814) derivatives, computational studies often involve molecular docking simulations to predict interactions with key proteins involved in pathological processes.
While specific in silico studies focusing exclusively on trans-p-mentha-1(7),8-dien-2-yl acetate (B1210297) are not extensively detailed in current literature, the biological potential of the broader p-menthane class has been investigated. A standardized screening of 21 p-menthane monoterpenes was conducted to evaluate their anti-inflammatory potential, suggesting that computational approaches could be valuable in predicting the activity of related structures like the acetate derivative uc.pt. Such models would typically assess how the compound's structural features, including the acetate group and the specific arrangement of double bonds, might influence its interaction with inflammatory targets like cyclooxygenase or lipoxygenase.
In Vitro Investigations of Bioactivity Mechanisms
In vitro studies provide the first layer of experimental evidence for a compound's biological effects and are crucial for elucidating the molecular mechanisms at play.
Monoterpenes, as major constituents of essential oils, are widely recognized for their antimicrobial properties. While direct antimicrobial studies on trans-p-mentha-1(7),8-dien-2-yl acetate are limited, the activity of its parent alcohol, trans-p-mentha-1(7),8-dien-2-ol (also known as trans-isocarveol), and other related p-menthane derivatives has been reported. The proposed mechanism of action for many lipophilic monoterpenes involves the disruption of microbial cell membrane integrity. This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The lipophilic nature of the acetate derivative suggests it may share this mechanism, partitioning into the lipid bilayer of bacterial and fungal cell membranes to exert its effect.
Oxidative stress, resulting from an imbalance between free radical production and antioxidant defenses, is implicated in numerous chronic diseases. Many natural products, including monoterpenes, are investigated for their ability to counteract this process. The antioxidant mechanism of terpenes often involves the donation of hydrogen atoms from allylic positions to neutralize reactive oxygen species (ROS). The chemical structure of this compound contains such reactive sites.
The inhibition of enzymes that mediate pathological processes is a key strategy in drug development. For anti-inflammatory agents, crucial targets include enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for producing pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. Studies on essential oils from Mentha species have demonstrated the inhibition of inducible nitric oxide synthase (iNOS) and COX-2, which are key enzymes in the inflammatory response nih.govresearchgate.net. Although direct inhibitory data for this compound on these specific enzymes is yet to be published, its structural similarity to other active p-menthane derivatives suggests it could be a candidate for such activity.
Cell-based assays offer a more complex biological system to study the anti-inflammatory potential of compounds. Research has shown that various p-menthane derivatives can effectively modulate the production of key pro-inflammatory molecules. A screening study of several p-menthane monoterpenes demonstrated that many significantly inhibited the production of nitric oxide (NO), a key inflammatory mediator, in bacterial lipopolysaccharide (LPS)-stimulated murine macrophages uc.pt.
Essential oils derived from different Mentha species, rich in p-menthane structures, have been shown to suppress inflammatory responses in cell models. nih.govresearchgate.netresearchgate.net These oils can decrease the production of NO and prostaglandin (B15479496) E₂ (PGE₂) by downregulating the expression of their respective synthesizing enzymes, iNOS and COX-2. nih.govresearchgate.net Furthermore, these natural extracts can reduce the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.netnih.gov The underlying mechanism for these effects often involves the suppression of major inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which control the gene expression of many pro-inflammatory mediators. uc.ptnih.govresearchgate.net
| Agent | Cell Model | Inducer | Inhibited Marker/Pathway | Reference |
|---|---|---|---|---|
| p-Menthane Monoterpenes | Murine Macrophages | LPS | Nitric Oxide (NO) | uc.pt |
| Mentha arvensis Essential Oil | RAW 264.7 Macrophages, HaCaT Cells | LPS | NO, PGE₂, IL-1β, IL-6, iNOS, COX-2, NF-κB, ERK | nih.govresearchgate.net |
| Mentha Essential Oils (various species) | RAW 264.7 Macrophages, Peritoneal Macrophages | LPS | Nitric Oxide (NO) | researchgate.net |
| Mentha pulegium Extract | Human Peripheral Blood Mononuclear Cells | LPS | TNF-α, IL-1β, IL-6, TLR-4, iNOS, NF-κB | nih.gov |
Structure-Activity Relationship (SAR) Studies for p-Menthane Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the chemical features of a molecule that are essential for its biological effects. nih.govtaylorandfrancis.com Such analyses guide the design of new, more potent, and selective analogs.
For p-menthane derivatives, SAR studies have provided valuable insights into the structural requirements for anti-inflammatory activity. A key study that screened 21 related monoterpenes established a potency ranking based on their ability to inhibit NO production uc.pt. The results indicated that specific structural features are critical for activity:
The presence of a carbonyl group: Compounds like (S)-(+)-carvone and (R)-(-)-carvone, which possess a conjugated ketone, were among the most potent inhibitors identified in the screening uc.pt.
The role of the hydroxyl group: The reduction of a carbonyl to a hydroxyl group, as seen in (+)-dihydrocarveol, maintained significant anti-inflammatory activity, indicating that a hydroxyl group at this position is also favorable uc.pt.
The influence of the acetate group: The biological activity of this compound is influenced by its ester functional group. The acetate moiety increases the compound's lipophilicity compared to its parent alcohol (trans-p-mentha-1(7),8-dien-2-ol). This change can affect its absorption, distribution, and ability to penetrate cellular membranes to reach intracellular targets. The ester linkage may also be susceptible to hydrolysis by cellular esterases, potentially acting as a prodrug that releases the more active alcohol form within the cell.
| Compound | Key Structural Feature | Relative Potency (NO Inhibition) |
|---|---|---|
| (S)-(+)-Carvone | α,β-Unsaturated Ketone | High |
| (R)-(-)-Carvone | α,β-Unsaturated Ketone | High |
| (+)-Dihydrocarveol | Secondary Allylic Alcohol | Moderate |
| Limonene (B3431351) | Exocyclic and Endocyclic Double Bonds | Lower |
Advanced Analytical and Methodological Considerations in Research on Trans P Mentha 1 7 ,8 Dien 2 Yl Acetate
Chemometric Techniques for Complex Data Analysis
The analysis of trans-p-mentha-1(7),8-dien-2-yl acetate (B1210297), particularly within natural extracts or synthetic reaction mixtures, often yields complex datasets from techniques like gas chromatography-mass spectrometry (GC-MS). Chemometric methods are essential for extracting meaningful information from this data, enabling researchers to discern patterns and relationships that are not apparent from visual inspection of the data alone.
Chemometric analysis of GC-MS data for terpene-containing samples, such as essential oils, can effectively discriminate between different species or chemotypes. nih.gov For instance, Principal Component Analysis (PCA) is a powerful tool for reducing the dimensionality of complex data sets. In the context of analyzing samples containing trans-p-mentha-1(7),8-dien-2-yl acetate and its isomers, PCA can be used to visualize the clustering of samples based on their volatile profiles, with specific compounds like octadecanal (B32862) and benzaldehyde (B42025) acting as discriminating markers in studies of Stachys species. nih.gov This approach could be hypothetically applied to differentiate batches of essential oils based on the relative abundance of p-mentha-1(7),8-dien-2-yl acetate isomers and other constituents.
The application of chemometrics extends to the optimization of extraction and analytical methods. By employing experimental designs, researchers can systematically vary parameters such as solvent composition, temperature, and extraction time to maximize the yield or purity of the target compound. The resulting data can be modeled to understand the influence of each variable and their interactions.
A hypothetical application of chemometrics in the study of this compound could involve the analysis of GC-MS data from various plant extracts. The data matrix would consist of samples as rows and retention time-m/z pairs as columns. PCA could then be applied to this matrix to identify the principal components that explain the most variance in the data. The scores plot would reveal any clustering of samples, and the corresponding loadings plot would indicate which compounds (including this compound and its isomers) are responsible for the observed separation.
Table 1: Hypothetical Principal Component Analysis (PCA) Loadings for Key Volatiles in a Complex Mixture
| Compound | Principal Component 1 (PC1) Loading | Principal Component 2 (PC2) Loading |
| This compound | 0.85 | 0.21 |
| cis-p-Mentha-1(7),8-dien-2-yl acetate | 0.79 | 0.32 |
| Limonene (B3431351) | -0.45 | 0.67 |
| α-Pinene | -0.38 | 0.59 |
| Linalool | 0.12 | -0.75 |
This table is a hypothetical representation of PCA results to illustrate the potential application of chemometrics.
Chromatographic Resolution and Separation of Stereoisomers
The presence of chiral centers in p-mentha-1(7),8-dien-2-yl acetate results in the existence of stereoisomers. The trans and cis diastereomers, as well as their respective enantiomers, can exhibit different biological activities and sensory properties. Consequently, their effective separation and quantification are of significant interest. Chiral gas chromatography (GC) is the premier technique for resolving enantiomers of volatile compounds like terpene acetates. researchgate.netchromatographyonline.com
The separation of these stereoisomers is typically achieved using chiral capillary columns. These columns contain a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts differentially with the enantiomers, leading to different retention times. researchgate.netgcms.cz For example, stationary phases like Rt-βDEXse and Rt-βDEXsm have demonstrated excellent capabilities in separating the enantiomers of terpene acetates such as linalyl acetate. gcms.cz The choice of the specific cyclodextrin (B1172386) derivative and the GC conditions (e.g., temperature program, carrier gas flow rate) are critical for achieving optimal resolution. chromatographyonline.comgcms.cz
Multidimensional gas chromatography (MDGC or GC-GC) offers enhanced separation power for particularly complex samples. researchgate.net In this technique, a fraction from a primary non-chiral column can be transferred to a second chiral column for the separation of enantiomers that may co-elute with other compounds on the first column. researchgate.net This approach would be highly effective in resolving the stereoisomers of p-mentha-1(7),8-dien-2-yl acetate in a complex matrix like an essential oil.
The successful separation of the stereoisomers of p-mentha-1(7),8-dien-2-yl acetate would allow for the determination of the enantiomeric excess (ee), a critical parameter for assessing the authenticity of natural products and for monitoring stereoselective syntheses.
Table 2: Example Gas Chromatographic Parameters for the Chiral Separation of Terpene Acetates
| Parameter | Value |
| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 200 °C at 3 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Split Ratio | 50:1 |
This table provides typical GC parameters that could be adapted for the analysis of this compound stereoisomers, based on established methods for similar compounds.
Academic and Industrial Research Applications of Trans P Mentha 1 7 ,8 Dien 2 Yl Acetate
Role as a Synthetic Precursor and Chemical Building Block
The synthetic value of trans-p-mentha-1(7),8-dien-2-yl acetate (B1210297) lies in the reactivity of its three key functional components: the acetate ester, the exocyclic methylene (B1212753) group, and the endocyclic isopropenyl group.
A primary and fundamental transformation is the hydrolysis of the acetate ester to yield its corresponding alcohol, trans-p-mentha-1(7),8-dien-2-ol. nist.gov This conversion provides a hydroxyl group that is a versatile handle for a wide array of subsequent chemical modifications. The alcohol itself can be a target for creating new esters, ethers, or can be oxidized to a ketone, thereby expanding the library of accessible derivatives.
The two distinct double bonds offer regioselective targets for various addition reactions. For instance, research in related p-menthane (B155814) structures demonstrates that double bonds can be subjected to:
Epoxidation: The creation of epoxides from p-menthane olefins is a common strategy to introduce new functionalities. researchgate.net These epoxides are valuable intermediates themselves, capable of being opened under acidic or basic conditions to form diols and other substituted derivatives, as seen in the synthesis of key intermediates for complex molecules. researchgate.netgoogle.com
Hydrogenation: Selective hydrogenation of one or both double bonds can produce a range of saturated or partially saturated analogs, such as dihydrocarvyl acetate. researchgate.net This allows for fine-tuning the molecule's steric and electronic properties.
Hydroxylation and Rearrangement: The p-menthane framework can be rearranged under acidic conditions, often catalyzed by clays (B1170129) or acids, to yield novel carbon skeletons or functional group isomers. thegoodscentscompany.com The synthesis of p-menthane triols from related terpenes like verbenone (B1202108) highlights the potential for complex structural modifications. thegoodscentscompany.com
By serving as a readily available source for trans-p-mentha-1(7),8-dien-2-ol and possessing multiple reactive sites, the acetate is a strategic building block for generating diverse and complex p-menthane derivatives for further study. nist.gov
Applications in Flavor and Fragrance Research Chemistry
The primary industrial application of trans-p-mentha-1(7),8-dien-2-yl acetate, typically used in a mixture with its cis-isomer, is as a flavoring agent. ncats.ioinchem.org The compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and has been determined to be acceptable for use as a flavoring agent at current intake levels. femaflavor.org The FEMA Expert Panel has also recognized it as Generally Recognized as Safe (GRAS). ncats.io
Its sensory profile contributes unique notes to various food and beverage products. However, sources explicitly state that it is not recommended for use in fragrance applications. ncats.io
The following interactive table details the average and maximum use levels for the cis- and trans- mixture of p-1(7),8-menthadien-2-yl acetate in various food categories as per FEMA GRAS guidelines. ncats.io
| Food Category | Average Usual Use Level (ppm) | Average Maximum Use Level (ppm) |
|---|---|---|
| Beverages (non-alcoholic) | 2.0 | 10.0 |
| Beverages (alcoholic) | 5.0 | 20.0 |
| Chewing Gum | 50.0 | 100.0 |
| Baked Goods | - | - |
| Breakfast Cereal | - | - |
| Cheese | - | - |
| Condiments / Relishes | - | - |
| Confectionery Frostings | - | - |
Design and Synthesis of Novel Analogs and Derivatives for Structure-Function Studies
This compound serves as an attractive scaffold for the design and synthesis of novel analogs to investigate structure-function relationships. The field of p-menthane chemistry actively explores how modifications to the basic structure influence biological activity or material properties.
Research on related monoterpenes provides a blueprint for these investigations. For example, studies on p-menthane-3,8-diol (B45773) (PMD) have involved the synthesis and computational analysis of various derivatives to understand the key stereoelectronic features responsible for its insect repellent activity. researchgate.net Such studies aim to design more effective analogs by modifying hydrophobicity and the spatial arrangement of functional groups.
Similarly, synthetic chemists have developed methods to create novel derivatives from other terpenes like camphor (B46023) and carvone (B1668592), introducing new functional groups such as aryl-acetylenes via palladium-catalyzed cross-coupling reactions. usda.gov These efforts aim to create libraries of new compounds that can be screened for pharmacological activity. The stereoselective synthesis of various p-menthane diols and triols further demonstrates the focus on creating structurally precise molecules to probe specific biological interactions.
Applying these principles, this compound could be used as a starting material to:
Create a series of esters: Replacing the acetate with other carboxylates of varying chain length or aromatic character to study how this modification impacts flavor perception or biological activity.
Modify the isopropenyl group: Through reactions like ozonolysis or oxidation to introduce a ketone or carboxylic acid at this position.
These synthetic explorations are crucial for building a deeper understanding of how molecular structure dictates function in the p-menthane class.
Future Research Directions and Potential for Discovery in p-Menthane Chemistry
The field of p-menthane chemistry is evolving from the study of natural isolates to the creation of advanced functional molecules. Future research involving scaffolds like this compound is likely to focus on several key areas:
Sustainable Polymers and Materials: There is growing interest in using renewable terpene feedstocks for polymer synthesis. Research has shown that limonene (B3431351), a closely related p-menthane, can be used to create monomers for bio-based polyurethanes. researchgate.net The unique diene structure of this compound presents an opportunity for its use as a monomer or cross-linking agent in the development of novel polymers with potentially useful thermal or mechanical properties.
Agrochemicals: The p-menthane skeleton is the basis for the effective insect repellent PMD. researchgate.net Future work will likely continue to explore novel p-menthane derivatives for enhanced repellent or insecticidal properties against a wider range of pests, potentially with improved safety and environmental profiles. The specific stereochemistry of this compound makes it an interesting candidate for derivatization and screening in this area.
Pharmaceuticals and Biologically Active Molecules: Terpenes have long been recognized for their therapeutic potential. The synthesis of complex derivatives, such as p-menthane triols and other oxygenated compounds, is often aimed at discovering new pharmacologically active agents. thegoodscentscompany.com The anti-Parkinson's activity found in a related p-mentha-1,8-diene diol underscores the potential for discovering potent drug leads from this chemical family. thegoodscentscompany.com Future research could involve the biotransformation of this compound using microbial or enzymatic systems to generate novel, biologically active metabolites. researchgate.net
The combination of multiple reactive sites and a defined stereochemistry makes this compound a promising, yet under-explored, platform for discovery in these advanced application areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
